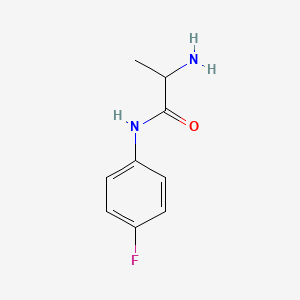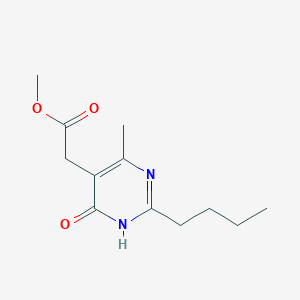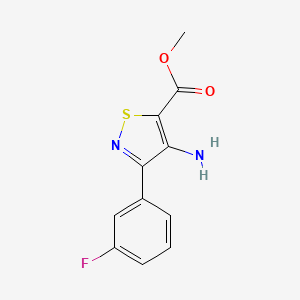methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498811.png)
N-{[2-(dicyclohexylphosphanyl)phenyl](2-methylphenyl)methyl}-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound with a molecular formula of C29H42NOPS. This compound is notable for its unique structure, which includes a dicyclohexylphosphanyl group, a phenyl group, and a sulfinamide group. It is primarily used in scientific research and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves multiple steps. One common synthetic route includes the reaction of 2-(dicyclohexylphosphanyl)phenyl bromide with 2-methylphenylmagnesium bromide to form an intermediate compound. This intermediate is then reacted with 2-methylpropane-2-sulfinamide under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes .
Chemical Reactions Analysis
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dicyclohexylphosphanyl group can be replaced by other nucleophiles like halides or alkoxides.
Scientific Research Applications
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its ability to form stable complexes with transition metals. These metal complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The compound’s dicyclohexylphosphanyl group plays a crucial role in stabilizing the metal center and enhancing its catalytic activity .
Comparison with Similar Compounds
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide can be compared with other similar compounds, such as:
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide: This compound has a naphthyl group instead of a methylphenyl group, which can affect its reactivity and applications.
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide: The presence of triisopropyl groups can lead to steric hindrance, influencing its ability to form metal complexes and its catalytic properties
These comparisons highlight the uniqueness of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide in terms of its structure and applications.
Properties
Molecular Formula |
C30H44NOPS |
|---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
N-[(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NOPS/c1-23-15-11-12-20-26(23)29(31-34(32)30(2,3)4)27-21-13-14-22-28(27)33(24-16-7-5-8-17-24)25-18-9-6-10-19-25/h11-15,20-22,24-25,29,31H,5-10,16-19H2,1-4H3 |
InChI Key |
NEMNAEVOBUSZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12498734.png)


![5-(1,3-benzodioxol-5-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B12498754.png)
![4-chloro-N-(2-fluorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12498756.png)



![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12498768.png)
![2-Fluoro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12498775.png)
![Methyl 3-{[(3-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498779.png)
![N-[2-(3-fluoro-4-methoxypiperidin-1-yl)pyrimidin-4-yl]-5-isopropyl-8-[3-(methanesulfonylmethyl)-2-methylazetidin-1-yl]isoquinolin-3-amine](/img/structure/B12498781.png)

![Ethyl 4-methyl-2-{3-methyl-4-[(5-methylfuran-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-1,3-thiazole-5-carboxylate](/img/structure/B12498797.png)
